2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt
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Overview
Description
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a valeric acid moiety. This compound is notable for its applications in various scientific fields, particularly in medical imaging and diagnostic procedures due to its iodine content.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt typically involves multiple steps:
Acetylation: The acetamido group is introduced via acetylation of the amino group.
Etherification: The ethoxy linkage is formed through etherification reactions.
Valeric Acid Addition: The valeric acid moiety is attached through esterification or amidation reactions.
Sodium Salt Formation: The final step involves neutralizing the acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to control reaction conditions precisely.
Continuous Flow Systems: For high efficiency and scalability, continuous flow systems are employed, allowing for constant production and monitoring.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iodine.
Reduction: Reduction reactions can alter the iodine atoms or the acetamido group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the iodine or acetamido sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Iodine oxides, modified acetamido derivatives.
Reduction Products: Deiodinated compounds, reduced acetamido derivatives.
Substitution Products: Substituted phenoxy derivatives, modified valeric acid derivatives.
Scientific Research Applications
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Widely used in diagnostic imaging, particularly in X-ray and CT scans due to its high iodine content, which enhances contrast.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its iodine atoms, which interact with X-rays to enhance imaging contrast. The acetamido group and valeric acid moiety contribute to its solubility and stability in biological systems. The molecular targets include tissues and organs where the compound accumulates, providing clear and detailed images for diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid sodium salt
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt
Uniqueness
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt is unique due to its specific valeric acid moiety, which provides distinct solubility and stability characteristics compared to similar compounds. Its structure allows for targeted applications in medical imaging, offering enhanced contrast and better diagnostic capabilities.
Properties
CAS No. |
102584-89-4 |
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Molecular Formula |
C15H17I3NNaO5 |
Molecular Weight |
695.00 g/mol |
IUPAC Name |
sodium;2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]pentanoate |
InChI |
InChI=1S/C15H18I3NO5.Na/c1-3-4-11(15(21)22)23-5-6-24-14-10(17)7-9(16)13(12(14)18)19-8(2)20;/h7,11H,3-6H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI Key |
SDNWDUAZIWUIQR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I.[Na+] |
Origin of Product |
United States |
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